molecular formula C8H5BrClFO2 B2471668 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid CAS No. 2237234-88-5

5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid

Cat. No. B2471668
CAS RN: 2237234-88-5
M. Wt: 267.48
InChI Key: VAJOFRCFUWXQDO-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . It is an aryl fluorinated building block .


Synthesis Analysis

The synthesis of this compound involves several steps. The compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Molecular Structure Analysis

The molecular formula of this compound is C8H5BrClFO2 . The InChI code for the compound is 1S/C8H5BrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2H,1H3,(H,12,13) .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . The compound can also be easily attached to molecule scaffolds through amination reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.48 . The compound is solid at room temperature .

Scientific Research Applications

  • Pharmaceutical Derivative Synthesis : Benzo[b]thiophen derivatives, including halogenated compounds similar to 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid, have been synthesized and studied for pharmacological activities (Chapman, Clarke, & Sawhney, 1968).

  • Crystallography and Electronic Structure Studies : Research involving crystallographic studies and electronic structure calculations of halogenated benzoic acid derivatives has contributed to a deeper understanding of their molecular properties (Pramanik, Dey, & Mukherjee, 2019).

  • Enzyme Interaction and Inhibition : Studies have shown that halogenated benzoic acids interact with enzymes like benzoylformate decarboxylase, influencing their reactivity and functioning (Reynolds, Garcia, Kozarich, & Kenyon, 1988).

  • Solid-Phase Synthesis for Heterocycles : Halogenated benzoic acids have been used as building blocks in the solid-phase synthesis of various heterocyclic scaffolds, crucial for drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

  • Methanogenic Degradation Pathways : Research on fluorinated compounds has helped in understanding the degradation pathways in methanogenic consortia, an area relevant to environmental biochemistry (Londry & Fedorak, 1993).

  • Thermochemical Properties : Studies on the thermochemical properties of halogen-substituted benzoic acids contribute to material sciences and environmental assessments (Zherikova & Verevkin, 2019).

properties

IUPAC Name

5-bromo-4-chloro-2-fluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJOFRCFUWXQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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